molecular formula C17H18FNO4 B2990995 3-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methoxybenzamide CAS No. 2320172-29-8

3-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methoxybenzamide

Cat. No.: B2990995
CAS No.: 2320172-29-8
M. Wt: 319.332
InChI Key: OTAXASXLOHHSEU-UHFFFAOYSA-N
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Description

3-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methoxybenzamide (CAS 2320172-29-8) is a benzamide derivative with a molecular formula of C17H18FNO4 and a molecular weight of 319.33 g/mol . This synthetic compound features a tetrahydrobenzofuran core substituted with a hydroxyl group at the 4-position, which may facilitate hydrogen bonding and improve solubility in research applications . The compound is furnished with a fluorinated methoxybenzamide moiety; the strategic incorporation of a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzamide ring is a common approach in medicinal chemistry to enhance metabolic stability and fine-tune binding interactions with biological targets . The amide linker itself is a critical functional group, often enabling key hydrogen-bonding interactions in various bioactive molecules . Researchers can leverage this compound as a valuable building block or intermediate in drug discovery and development, particularly for investigating new pharmacological agents. The structural features of this molecule suggest potential for diverse research applications, drawing parallels to other benzamide derivatives that have shown promise in areas such as antitumor activity and neuroprotective effects in preliminary studies . This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-fluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4/c1-22-15-5-4-11(9-13(15)18)16(20)19-10-17(21)7-2-3-14-12(17)6-8-23-14/h4-6,8-9,21H,2-3,7,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAXASXLOHHSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2(CCCC3=C2C=CO3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-methoxybenzamide is a synthetic organic compound belonging to the benzamide class. Its unique structure includes a fluorine atom and a tetrahydrobenzofuran moiety, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and its potential applications in medicinal chemistry.

  • IUPAC Name : 3-fluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide
  • Molecular Formula : C17H18FNO4
  • Molecular Weight : 319.33 g/mol
  • CAS Number : 2320172-29-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to alterations in cellular processes.

Potential Targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways.
  • Receptor Binding : It could interact with neurotransmitter receptors, influencing signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that compounds with similar structures exhibit antitumor properties by inducing apoptosis in cancer cells. The presence of the tetrahydrobenzofuran moiety may enhance its efficacy against specific cancer types.

Neuroprotective Effects

Given its potential interaction with neurotransmitter receptors, this compound may possess neuroprotective effects. It could be beneficial in conditions like Alzheimer's disease or Parkinson's disease by preventing neuronal damage.

Case Studies and Research Findings

  • In vitro Studies : In vitro assays demonstrated that this compound inhibits cell proliferation in various cancer cell lines.
  • In vivo Studies : Animal models have shown promising results regarding the compound's ability to reduce tumor size and improve survival rates.

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAntitumor, NeuroprotectiveEnzyme inhibition, Receptor modulation
Similar BenzamidesVaries (antimicrobial)Similar mechanisms of action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Benzamide Derivatives

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide (C₁₅H₁₄ClNO₂, MW: 283.73 g/mol)
  • Key Differences :
    • Replaces the tetrahydrobenzofuran moiety with a simpler 4-methylbenzamide group.
    • Substitutes fluorine with chlorine at the 4-position.
    • Lacks the hydroxyl group on the fused ring system.
  • Synthesis : Prepared via DCC/HOBt-mediated coupling of 2-methoxy-4-methylbenzoic acid with 4-chloroaniline .
  • Functional Impact : The chlorine substituent may reduce metabolic stability compared to fluorine, while the absence of a hydroxyl group could diminish hydrogen-bonding interactions with biological targets.
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide
  • Key Differences :
    • Contains a pyridinecarboxamide core instead of benzamide.
    • Features trifluoromethyl and difluorophenyl groups, enhancing lipophilicity.

Tetrahydrobenzofuran-Containing Analogues

Compounds with tetrahydrobenzofuran scaffolds, such as those in (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones ), share structural similarities but differ in:

  • Core Heterocycles : Use of triazole-thione vs. benzamide groups.
  • Substituents : Sulfonyl and halogenated aryl groups instead of methoxy/fluoro substitution.
  • Pharmacological Implications : Triazole-thiones exhibit tautomerism (thiol ↔ thione), influencing solubility and reactivity .

Physicochemical and Spectroscopic Properties

Property Target Compound N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Triazole-Thiones
Molecular Weight 289.30 g/mol 283.73 g/mol 400–450 g/mol (estimated)
IR Spectral Bands ν(C=O) ~1660–1680 cm⁻¹ ν(C=O) ~1663–1682 cm⁻¹ ν(C=S) ~1247–1255 cm⁻¹
Solubility Moderate (hydroxyl group) Low (non-polar substituents) Low (sulfonyl groups)
Tautomerism None None Thione ↔ Thiol equilibrium

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